(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to be active in various biological assays . For example, some benzothiazole derivatives have shown promising anti-inflammatory properties .
Scientific Research Applications
Synthesis and Characterization
- Synthetic Pathways : The synthesis of related compounds involves multiple steps, including esterification, reduction, chlorination, and aminolysis, which lead to key intermediates for further chemical reactions. Such synthetic routes are crucial for creating various derivatives with potential applications in medicinal chemistry and materials science (Chen Yi-fen et al., 2010).
Antitumor and Cytotoxic Activities
- Antitumor Properties : Derivatives have been synthesized and evaluated for their antitumor effects. For example, novel derivatives of 6-amino-2-phenylbenzothiazoles have shown cytostatic activities against various human cancer cell lines, indicating the potential for development into therapeutic agents (L. Racané et al., 2006).
Crystal Engineering and Material Science
- Crystal Structure and Engineering : The study of molecular interactions, such as hydrogen and halogen bonds, in crystal engineering provides insights into the design of new materials with desired properties. These interactions can influence the assembly and properties of crystalline materials, relevant for pharmaceutical and material science applications (B. K. Saha et al., 2005).
Spectroscopic and Structural Characterization
- Spectroscopic Analysis : Detailed spectroscopic and structural characterizations, including NMR, IR, and X-ray diffraction, are fundamental for understanding the chemical and physical properties of compounds. Such analyses aid in the elucidation of molecular structures and the investigation of their interactions and reactivity (N. Burcu Arslan et al., 2015).
Hypoglycemic and Hypolipidemic Activity
- Metabolic Disorder Treatments : Some derivatives have been synthesized and tested for their hypoglycemic and hypolipidemic activities in models of type-2 diabetes, showing significant reductions in blood glucose, cholesterol, and triglyceride levels. These findings suggest potential applications in the treatment of metabolic disorders (Sonali Mehendale-Munj et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9-3-5-13-14(7-9)24-16(19(13)2)18-15(21)11-8-10(17)4-6-12(11)20(22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEBJUKKEYBDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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